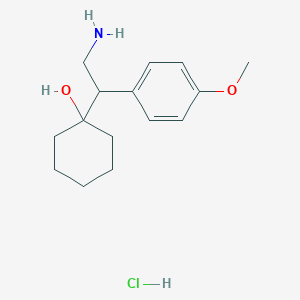

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Description

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, commonly known as venlafaxine hydrochloride, is a bicyclic phenethylamine derivative classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Its empirical formula is C₁₇H₂₇NO₂·HCl, with a molecular weight of 313.86 g/mol . The compound features a cyclohexanol backbone substituted with a 4-methoxyphenyl group and a dimethylaminoethyl side chain, contributing to its dual reuptake inhibition properties . Venlafaxine hydrochloride is primarily used to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), and social phobia .

Synthesis involves three key steps: (1) condensation of 4-methoxyphenylacetonitrile with cyclohexanone under phase-transfer catalysis, (2) catalytic hydrogenation to yield the amine intermediate, and (3) methylation with formaldehyde and formic acid to form the final product . The compound exhibits high solubility in water, DMSO, and alcohol (>63 mg/mL) and is typically isolated as a white to off-white crystalline solid .

Properties

IUPAC Name |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKXIDDUCSFBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893729 | |

| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130198-05-9, 149289-31-6 | |

| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130198-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130198059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00PWS7DPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Raney nickel (20–200% wt/wt of substrate) combined with sodium borohydride or POTASSIUM BOROHYDRIDE (1–10% wt/wt).

-

Solvent : Methanol, ethanol, or isopropanol (4–20× substrate weight).

-

Pressure : 0.5–5 MPa hydrogen.

-

Temperature : 10–40°C.

-

Reaction Time : ~5 hours, monitored via HPLC for substrate depletion.

-

Combine 50 g 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, 400 mL methanol, 30 g Raney nickel, and 2 g sodium borohydride.

-

Perform nitrogen/hydrogen purges (3× each) to ensure an inert atmosphere.

-

Hydrogenate at 1 MPa and 20–30°C until HPLC confirms reaction completion.

-

Filter catalyst, concentrate under reduced pressure, and isolate the product as a pale yellow oil.

Advantages :

-

Cost Efficiency : Raney nickel is recyclable, reducing catalyst costs compared to rhodium-based systems.

-

Scalability : Minimal wastewater and straightforward post-processing suit industrial production.

Lithium Aluminum Hydride (LiAlH4) Reduction in Tetrahydrofuran (THF)

An alternative reduction method employs LiAlH4 and AlCl3 in THF, as detailed in ChemicalBook. This approach avoids hydrogenation equipment but requires careful handling of pyrophoric reagents.

Synthesis Protocol :

-

Prepare a cooled (0°C) solution of AlCl3 (103.6 g) and LiAlH4 (59.8 g) in THF (900 mL).

-

Add 130 g 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol dissolved in THF (500 mL) dropwise over 1.5 hours.

-

Quench with ethyl acetate (60 mL) and 25% NaOH (360 mL) under ice cooling.

-

Extract with ethyl acetate, dry over Na2SO4, and concentrate to obtain the product as a yellow oil (129.4 g, ~99% yield).

Key Considerations :

-

Safety : LiAlH4 necessitates strict moisture control and gradual quenching to prevent exothermic reactions.

-

Purity : Requires extensive washing to remove aluminum salts, complicating large-scale applications.

Comparative Analysis of Preparation Methods

Post-Synthetic Processing and Hydrochloride Formation

The free base 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is converted to its hydrochloride salt via acidification.

Chemical Reactions Analysis

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, Co-NiO dual catalyst, Raney nickel, and borohydride . The major products formed from these reactions include the desired this compound and its intermediates .

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- The compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to venlafaxine. This mechanism is critical for enhancing mood regulation in patients suffering from depression and anxiety disorders.

- Studies have demonstrated that derivatives of this compound can inhibit neurotransmitter uptake, which is essential for their antidepressant effects. For instance, venlafaxine has shown significant improvements in depression scores compared to placebo in clinical trials.

-

Cancer Treatment

- Preliminary research indicates that 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride may inhibit the growth of certain cancer cells, suggesting potential applications in oncology . The compound's ability to prevent cancer cell proliferation could position it as a valuable agent in cancer therapy.

-

Analytical Chemistry

- In analytical chemistry, this compound is utilized as a certified reference material. Its applications include method development, qualitative and quantitative analyses, and routine quality control testing. The compound's stability and purity make it suitable for these purposes.

Biochemical Mechanisms

-

Cellular Effects

- The compound influences cellular functions such as signaling pathways, gene expression, and metabolism. It interacts with various enzymes and cofactors, impacting metabolic pathways crucial for cellular health.

- Its molecular mechanism includes binding interactions with biomolecules, which can lead to enzyme inhibition or activation and alterations in gene expression.

-

Pharmacokinetics

- Understanding the pharmacokinetics of this compound reveals insights into its absorption, distribution, metabolism, and excretion (ADME). Research suggests that active metabolites contribute to sustained therapeutic effects while minimizing side effects.

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Clinical Efficacy : In comparative studies involving venlafaxine, patients treated with SNRIs demonstrated significant improvements in depression scores compared to those receiving placebo treatments. The rapid onset of action was noted as a key advantage over traditional antidepressants.

- Safety Profile : Toxicology assessments indicate that while higher doses may lead to adverse effects, the compound is generally well-tolerated at therapeutic levels. Ongoing long-term studies are required to fully elucidate its safety profile.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride involves its interaction with molecular targets and pathways in the body. As an intermediate in the synthesis of Venlafaxine hydrochloride, it exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain . This action helps alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pharmacological Analogues

Key Findings :

- Venlafaxine’s cyclohexanol backbone enhances its lipophilicity compared to duloxetine’s thiophene-based structure, improving blood-brain barrier penetration .

- Unlike TCAs (e.g., amitriptyline), venlafaxine lacks affinity for histaminergic, muscarinic, or adrenergic receptors, reducing side effects like sedation and dry mouth .

- Venlafaxine’s slight dopamine reuptake inhibition (unlike pure SNRIs) may contribute to its efficacy in treatment-resistant depression .

Key Findings :

- Desmethyl venlafaxine (Impurity C) retains partial SNRI activity but is rapidly metabolized in vivo, limiting therapeutic utility .

- Spiro derivative 123a (from 3-formylchromone reactions) exhibits antitumor activity, highlighting how structural modifications can shift pharmacological profiles .

Physicochemical Properties

| Property | Venlafaxine HCl | Duloxetine HCl | Fluoxetine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 313.86 | 333.88 | 345.79 |

| LogP | 2.7 | 3.2 | 4.1 |

| Aqueous Solubility | 63 mg/mL | 27 mg/mL | 14 mg/mL |

| pKa | 9.4 (amine) | 9.6 (amine) | 10.1 (amine) |

Biological Activity

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, also known as a key intermediate in the synthesis of venlafaxine, is a compound of significant interest due to its biological activity, particularly in the context of antidepressant effects. This compound exhibits properties that may influence neurotransmitter systems, making it relevant for therapeutic applications in mood disorders.

- Molecular Formula : C15H24ClNO2

- Molecular Weight : 285.81 g/mol

- CAS Number : 130198-05-9

- Melting Point : 174°C to 178°C

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is similar to that of venlafaxine, which it helps synthesize. The compound's ability to inhibit the reuptake of serotonin and norepinephrine suggests its potential efficacy in treating depression and anxiety disorders.

Antidepressant Effects

Research indicates that compounds structurally related to this compound demonstrate significant antidepressant activity. In particular:

- Inhibition of Neurotransmitter Uptake : Studies have shown that derivatives can inhibit the uptake of norepinephrine and serotonin in synaptosomal preparations, which is critical for their antidepressant effects. For instance, venlafaxine has been documented to inhibit the synaptosomal uptake of these neurotransmitters effectively, enhancing mood regulation .

Case Studies

Several case studies have highlighted the clinical implications of compounds related to this compound:

- Clinical Efficacy : In a comparative study involving venlafaxine, patients exhibited significant improvements in depression scores when treated with SNRIs compared to placebo groups. The rapid onset of action and favorable side effect profile were noted as advantages over traditional tricyclic antidepressants .

- Pharmacokinetics : Research into the pharmacokinetics of venlafaxine suggests that the active metabolites, including those derived from this compound, contribute to sustained therapeutic effects and reduced side effects .

Toxicological Profile

While the therapeutic benefits are notable, understanding the toxicological aspects is crucial. The compound's safety profile has been assessed through various studies:

- Safety Studies : Toxicology assessments indicate that while there are some adverse effects associated with higher doses, the compound is generally well-tolerated at therapeutic levels. Long-term studies are necessary to fully elucidate its safety profile .

Comparative Analysis

The following table summarizes key findings related to the biological activity and pharmacological effects of this compound compared to other antidepressants:

| Compound | Mechanism | Efficacy in Depression | Side Effects |

|---|---|---|---|

| This compound | SNRI | Moderate | Mild (nausea, headache) |

| Venlafaxine | SNRI | High | Moderate (dizziness, insomnia) |

| Fluoxetine | SSRI | High | Moderate (sexual dysfunction, insomnia) |

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride?

- Answer : The compound has a molecular formula of and a molecular weight of 285.81 g/mol. Its structure includes a cyclohexanol backbone substituted with a 4-methoxyphenyl group and an aminoethyl moiety. Key characterization methods include X-ray crystallography for resolving stereochemistry (as demonstrated in venlafaxine hydrochloride studies) and mass spectrometry for molecular weight confirmation . Physicochemical properties such as solubility and stability should be experimentally determined under controlled conditions, as factors like pH and solvent polarity can significantly influence behavior .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Safety data sheets recommend using respiratory protection (e.g., one-way valve masks) and personal protective equipment (PPE) such as gloves and lab coats. In case of inhalation, immediate removal to fresh air and medical attention are advised. Contradictions in safety protocols across studies should be resolved by adhering to the most stringent guidelines, such as those from LGC Limited, which emphasize avoiding dust inhalation and using proper ventilation .

Q. Which analytical techniques are used to confirm the compound’s identity and purity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction validate structural integrity. For example, X-ray studies on venlafaxine hydrochloride (a structural analog) resolved its crystal lattice parameters, providing a methodological blueprint for this compound . Reference standards traceable to pharmacopeial guidelines (e.g., USP/EP) ensure analytical accuracy .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing stereoisomers of this compound?

- Answer : Stereochemical control during synthesis requires chiral catalysts or enantioselective chromatography. For example, resolving cis- and trans-isomers of aminocyclohexanol derivatives (as seen in related compounds) involves chiral stationary phases in HPLC. Structural analogs like venlafaxine hydrochloride highlight the importance of crystallographic validation to confirm stereochemistry .

Q. What methodologies resolve contradictions in pharmacological data across studies?

- Answer : Contradictions in activity profiles may arise from impurities or stereochemical variations. Researchers should:

- Validate compound purity using HPLC and mass spectrometry .

- Replicate studies under standardized conditions (e.g., solvent, temperature).

- Cross-reference structural data with X-ray crystallography to rule out isomer-related discrepancies .

Q. How does the compound’s solubility profile impact experimental design in pharmacological assays?

- Answer : Poor aqueous solubility can skew in vitro results. Methodological solutions include:

- Using co-solvents like DMSO (≤1% v/v) to enhance dissolution without cytotoxicity.

- Conducting parallel assays in multiple solvents to identify artifact-free conditions.

- Referencing safety data sheets for solvent compatibility and stability .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities. Structural analogs like venlafaxine hydrochloride have been studied via X-ray crystallography to map receptor-binding domains, offering a framework for target interaction analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.